1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 164.12 . The IUPAC name for this compound is 1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid .
Synthesis Analysis
There are several methods reported for the synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives . One of the methods involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is 1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H, (H,11,12) (H,8,9,10) .Chemical Reactions Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives involves a sequential opening/closing cascade reaction . The reaction involves the use of a, -unsaturated compounds in reactions with N-nucleophiles .Physical And Chemical Properties Analysis
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Scientific Research Applications
Chemical Synthesis and Derivative Formation
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid and its derivatives demonstrate diverse applications in chemical synthesis. For instance, these compounds can be transformed into various ester or amide derivatives through reactions with alcohols or N-nucleophiles, as explored by Akçamur et al. (1997) and Şener et al. (2002) (Akçamur et al., 1997) (Şener et al., 2002). These reactions facilitate the creation of pyrazolo[3,4-d]pyridazines and other heterocyclic compounds, enhancing the versatility of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid in synthetic chemistry.
Antibacterial and Antifungal Properties
Some derivatives of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid have shown promising antibacterial and antifungal properties. The research by El-Kashef et al. (2018) and Bildirici et al. (2009) highlights the antimicrobial activities of these compounds against various bacterial and fungal strains, making them potential candidates for pharmaceutical applications (El-Kashef et al., 2018) (Bildirici et al., 2009).
Applications in Dye Chemistry
The derivatives of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid find use in dye chemistry, particularly in creating disperse dyes for polyester fibers. Rangnekar and Dhamnaskar (1990) demonstrated the synthesis of such dyes, showcasing the utility of these compounds in textile applications (Rangnekar & Dhamnaskar, 1990).
Biomedical Applications
The biomedical applications of 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid derivatives are significant, particularly in drug discovery. For example, Donaire-Arias et al. (2022) highlighted the synthesis and biomedical applications of Pyrazolo[3,4-b]pyridines, a group that includes these derivatives. Their research underscores the potential of these compounds in developing new therapeutic agents (Donaire-Arias et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWLVCWUBHDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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